An In-Depth Technical Guide to (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry and materials science. Its structure, which combines a stable 1,2,4-triazole ring with three distinct functional groups—a reactive bromine atom, a directing methyl group, and a versatile hydroxymethyl group—offers a unique platform for the synthesis of diverse and complex molecular architectures. The 1,2,4-triazole core is a well-established pharmacophore, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, and is a key component in numerous antifungal, antiviral, and anticancer agents.[1][2] The strategic placement of the bromo and hydroxymethyl substituents on the 1-methyl-1,2,4-triazole scaffold provides orthogonal handles for a wide range of chemical transformations, making it a valuable intermediate for the construction of novel therapeutic agents and functional materials.
Physicochemical and Structural Properties
A comprehensive understanding of the fundamental properties of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is essential for its effective application in research and development. The key identifiers and physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol |
| CAS Number | 1823337-52-5 |
| Molecular Formula | C₄H₆BrN₃O |
| Molecular Weight | 192.01 g/mol |
| Appearance | Likely a solid at room temperature |
| Purity | Typically ≥95% |
| Storage | Store long-term in a cool, dry place |
| Hazard Classification | Not classified as hazardous for transport |
Data sourced from commercial suppliers.
The 1,2,4-triazole ring is aromatic, with all ring atoms being sp² hybridized and possessing 6π electrons delocalized across the ring. This aromaticity contributes to the thermal and chemical stability of the core structure. The carbon atoms in the 1,2,4-triazole ring are electron-deficient due to the presence of the electronegative nitrogen atoms, which influences the molecule's reactivity.[3]
Synthesis and Characterization: A Plausible Synthetic Pathway
A potential synthetic strategy could commence with the reduction of a corresponding carboxylic acid ester, such as methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, to the alcohol. This can be followed by a regioselective bromination at the C5 position of the triazole ring.
Caption: Plausible synthetic pathway for (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
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To a stirred solution of methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride or sodium borohydride).
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Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Carefully quench the reaction by the sequential addition of water and an aqueous base solution.
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Filter the resulting mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford (1-methyl-1H-1,2,4-triazol-3-yl)methanol.
Step 2: Synthesis of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol
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Dissolve (1-methyl-1H-1,2,4-triazol-3-yl)methanol in a suitable solvent such as acetonitrile or chloroform.
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Add a brominating agent, for example, N-bromosuccinimide (NBS), portion-wise to the solution at room temperature.
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Stir the reaction mixture until the starting material is fully converted, as indicated by TLC analysis.
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Remove the solvent under reduced pressure.
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Purify the residue by recrystallization or column chromatography to yield the final product, (5-bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol.
Characterization
The structural confirmation of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol would rely on standard spectroscopic techniques:
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¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the hydroxymethyl protons (CH₂), and a triplet for the hydroxyl proton (OH), which may exchange with D₂O.
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¹³C NMR: Resonances for the two triazole ring carbons, the N-methyl carbon, and the hydroxymethyl carbon are anticipated.
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a monobrominated compound.
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Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch for the alcohol, C-H stretching for the methyl and methylene groups, and C=N and N-N stretching vibrations characteristic of the triazole ring.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is dictated by its three key functional groups, which can be manipulated with a high degree of selectivity.
Caption: Key reactivity sites and potential transformations of the title compound.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality can undergo a variety of standard transformations:
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Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate reagents (e.g., PCC, DMP for the aldehyde; KMnO₄, Jones reagent for the acid). This provides access to a different class of functionalized triazoles.
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Esterification and Etherification: Reaction with carboxylic acids, acid chlorides, or alkyl halides allows for the introduction of a wide range of substituents, which can be used to modulate the molecule's physicochemical properties, such as solubility and lipophilicity.
Reactions of the Bromo Group
The bromine atom at the C5 position of the electron-deficient 1,2,4-triazole ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at the C5 position.[4][5] This is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
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Stille Coupling: Coupling with organostannanes provides an alternative method for C-C bond formation.
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Buchwald-Hartwig Amination: This reaction enables the introduction of primary or secondary amines at the C5 position, leading to the synthesis of novel amino-triazole derivatives.
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Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the triazole ring can facilitate the displacement of the bromide by strong nucleophiles, offering another route to functionalization.[6]
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol serves as a key intermediate in the synthesis of compounds with potential therapeutic applications.
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Antifungal Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring that is crucial for their mechanism of action, which involves the inhibition of fungal cytochrome P450 enzymes.[1] The title compound can be used to synthesize novel analogs with potentially improved efficacy or a broader spectrum of activity.
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Anticancer Agents: The 1,2,4-triazole nucleus is present in a number of compounds with demonstrated anticancer activity.[7] The ability to diversify the structure of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol at two positions makes it a valuable tool for generating libraries of compounds for screening against various cancer cell lines.
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Other Therapeutic Areas: Derivatives of 1,2,4-triazoles have shown a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[7][8] The unique substitution pattern of the title compound allows for the exploration of new chemical space in the search for novel therapeutics in these areas.
Conclusion
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a highly functionalized and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its combination of a stable heterocyclic core and three distinct, reactive functional groups provides a rich platform for the creation of diverse and complex molecules. While detailed studies on this specific compound are emerging, its chemical properties can be confidently inferred from the well-established chemistry of its constituent parts. As the demand for novel and effective therapeutic agents continues to grow, the utility of such strategically designed intermediates is poised to play an increasingly important role in the advancement of drug discovery and development.
References
- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science, 18(2), 123-129.
- Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-22.
- Pop, R., et al. (2016). Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. Chemistry of Heterocyclic Compounds, 52, 834–846.
- Chemistry of 1, 2, 4-Triazole: A Review Article. (2020).
- Al-Ostoot, F. H., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Farmacia, 72(3), 503-518.
- Oboza, V. A., et al. (2021). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 26(15), 4467.
- Wang, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Molecules, 27(4), 1234.
- Bakherad, M., et al. (2018).
- Dai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
- Mohammed, I., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(18), 5489.
- Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3469.
- Berezina, T. A., et al. (2022). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)
- Riemer, C., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1373-1382.
- Fuzaro, A. F., et al. (2024). Synthesis of hydroxymethyl-1,2,3-triazoles. Journal of the Brazilian Chemical Society, 35(1), 1-13.
- Kumar, S., et al. (2016). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, 8(19), 35-41.
- Suryavanshi, G., & Avachat, A. (2015). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- Li, Y., et al. (2023). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters, 25(49), 8848-8853.
- Al-Majid, A. M., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)
-
ResearchGate. (2021). How can I do a nucleophilic substitution on a 1,2,3-triazole? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition.
- Thomas, A. A., et al. (2016).
- Hryhoriv, Y., et al. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 27(19), 6296.
- Dai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
- FARMACIA. (2014). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Farmacia, 62(6), 1134-1144.
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
